molecular formula C17H17N3OS B2897230 N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-1-benzothiophene-2-carboxamide CAS No. 2034602-54-3

N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-1-benzothiophene-2-carboxamide

Cat. No.: B2897230
CAS No.: 2034602-54-3
M. Wt: 311.4
InChI Key: JAIWVQLJSFFVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-1-benzothiophene-2-carboxamide is a synthetically designed small molecule of significant interest in medicinal chemistry and pharmacological research. This compound belongs to a class of molecules featuring the 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole scaffold, a structure that has demonstrated considerable potential in the development of bioactive compounds for investigating various disease pathways. While specific biological data for this exact compound requires further research, its core structural components are associated with important research applications. Compounds with this hybrid architecture, combining the benzothiophene carboxamide moiety with the cyclopentapyrazole system, are frequently investigated as modulators of key biological targets. Specifically, structurally related small molecules featuring the cyclopenta[c]pyrazol core have been identified in patent literature as potential regulators of mitochondrial fusion processes, which represent a promising therapeutic strategy for addressing mitochondrial dysfunction associated with neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) . Furthermore, the benzothiophene-2-carboxamide component is a privileged structure in drug discovery known to contribute to favorable pharmacokinetic properties and target engagement. Researchers exploring kinase inhibition, neurological disorders, and metabolic diseases will find this compound particularly valuable for preliminary screening and structure-activity relationship (SAR) studies. The molecular framework suggests potential for selective enzyme inhibition, similar to how structurally related pyrazole-thiophene carboxamides have been developed as selective monoamine oxidase B (MAO-B) inhibitors with potential applications in memory and cognition enhancement . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-20-14(12-6-4-7-13(12)19-20)10-18-17(21)16-9-11-5-2-3-8-15(11)22-16/h2-3,5,8-9H,4,6-7,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIWVQLJSFFVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzo[b]thiophene core, followed by the introduction of the carboxamide group and the cyclopenta[c]pyrazole moiety. Key steps include:

    Formation of Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Introduction of Carboxamide Group: This step often involves the reaction of the benzo[b]thiophene derivative with an amine under conditions that promote amide bond formation.

    Cyclopenta[c]pyrazole Formation: The final step involves the cyclization of the intermediate with a suitable hydrazine derivative to form the cyclopenta[c]pyrazole ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b]thiophene core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride or aluminum chloride.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.

Biology: In biological research, this compound can serve as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.

Medicine: The unique structure of this compound makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[b]thiophene core can engage in π-π stacking interactions, while the carboxamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle: The target compound’s cyclopenta[c]pyrazole core differs from the thiazole in Enamine’s analogue , which may alter electronic properties and binding selectivity.

Substituent Effects: Fluorine atoms in the difluorophenyl ( ) and trifluoroethyl carbamate ( ) derivatives enhance metabolic stability and lipophilicity, critical for CNS-targeting drugs. The target compound lacks fluorine but includes a benzothiophene, which may improve aromatic interactions.

Commercial Viability :

  • The difluorophenyl derivative ( ) is priced at $248/250 mg, indicating moderate accessibility. The target compound’s commercial status is unclear, but its structural simplicity compared to fluorinated analogues may reduce production costs.

Research Implications and Gaps

  • Biological Activity: While anticholinesterase activity is noted for unrelated azoles ( ), the target compound’s pyrazole-benzothiophene architecture warrants investigation into kinase or protease inhibition.
  • Physicochemical Data : Missing data on solubility, melting point, and stability for the target compound limit direct comparisons. Analogues like the pyridazine-thiophene hybrid ( ) also lack such data, underscoring a common research gap.

Q & A

Basic: What are the recommended synthetic routes for this compound, and what key reaction parameters influence yield?

The synthesis typically involves multi-step organic reactions, including cyclocondensation, alkylation, and carboxamide coupling. Key parameters include:

  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)2_2) for cross-coupling reactions .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) for cyclopenta[c]pyrazole core formation, with reflux conditions (80–120°C) to enhance reactivity .
  • Purification : Column chromatography or recrystallization to isolate the final product, ensuring >95% purity .
    Yield optimization requires strict control of stoichiometry, reaction time, and inert atmospheres to prevent oxidation .

Basic: How is the structural integrity of the compound confirmed post-synthesis?

Analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions and cyclopenta[c]pyrazole core integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration determination, particularly for chiral centers in the benzothiophene moiety .

Advanced: What strategies optimize the cyclocondensation step in synthesizing the cyclopenta[c]pyrazole core?

Critical strategies include:

  • Catalyst Screening : Testing transition-metal catalysts (e.g., CuI, PdCl2_2) to enhance regioselectivity .
  • Solvent Effects : Using THF or acetonitrile to stabilize intermediates and reduce side reactions .
  • Microwave-Assisted Synthesis : Reducing reaction time (from 24h to 2–4h) while maintaining >80% yield .
    Reaction progress is monitored via TLC or HPLC to ensure intermediate stability .

Advanced: How do researchers address discrepancies in biological activity data across assay models?

Approaches include:

  • Orthogonal Assays : Replicating results in cell-free (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) systems to validate target engagement .
  • Statistical Analysis : Applying ANOVA or mixed-effects models to account for inter-assay variability .
  • Dose-Response Curves : Establishing EC50_{50}/IC50_{50} values across multiple replicates to confirm potency trends .

Advanced: What computational methods predict the compound’s binding affinity with target enzymes?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, focusing on hydrogen bonding and hydrophobic contacts .
  • Molecular Dynamics (MD) Simulations : 100-ns simulations in explicit solvent to assess binding stability and conformational changes .
  • Free Energy Perturbation (FEP) : Quantifying ΔΔG values for analogue prioritization .

Basic: What initial biological screening assays are recommended?

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR, CDK2) to identify inhibitory potential .

Advanced: How is the compound’s stability assessed under varying pH and temperature conditions?

  • Forced Degradation Studies : Incubate at pH 1–13 (37°C, 24h) and analyze degradation products via HPLC-MS .
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds (>200°C typical for similar compounds) .
  • Light Exposure : ICH Q1B guidelines for photostability testing under UV/visible light .

Advanced: What are key considerations in designing analogues to improve pharmacokinetic properties?

  • Solubility Enhancement : Introducing hydrophilic groups (e.g., -OH, -SO3_3H) to the benzothiophene ring .
  • Metabolic Stability : Deuterating labile methyl groups or replacing metabolically unstable moieties (e.g., ester-to-amide substitutions) .
  • Permeability : LogP optimization (target 2–5) via substituent modification on the pyrazole ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.